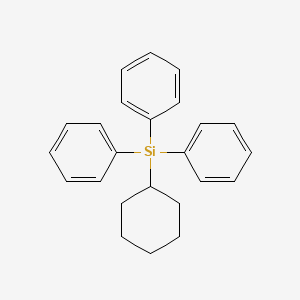

Cyclohexyltriphenylsilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H26Si |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

cyclohexyl(triphenyl)silane |

InChI |

InChI=1S/C24H26Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2 |

InChI Key |

JTTIGNIABDGPGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyltriphenylsilane and Analogous Organosilanes

Classical Approaches to Carbon-Silicon Bond Formation

Traditional methods for creating C-Si bonds heavily rely on the use of highly reactive organometallic reagents, such as Grignard and organolithium compounds. lkouniv.ac.in These approaches have been fundamental to the development of organosilicon chemistry. wikipedia.org

Grignard Reagent-Mediated Synthesis of Alkyl- and Arylsilanes

The reaction of a Grignard reagent (R-MgX) with a silicon halide is one of the most important and widely used laboratory methods for the synthesis of organosilanes. lkouniv.ac.ingelest.com This reaction is versatile, allowing for the introduction of various alkyl or aryl groups onto a silicon center. scholaris.ca The general scheme involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom of a silane (B1218182), displacing a halide or other leaving group. iitk.ac.in

The reaction can be tailored to produce mono-, di-, tri-, or tetra-substituted silanes by controlling the stoichiometry of the reactants. google.com For instance, reacting a Grignard reagent with silicon tetrachloride (SiCl4) can lead to a mixture of products, and the degree of substitution can be influenced by the steric hindrance of the Grignard reagent. lkouniv.ac.in The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it solvates the magnesium center, facilitating the reaction. libretexts.orgresearchgate.net

There are several protocols for carrying out the reaction:

Normal Addition: The silane is added to the pre-formed Grignard reagent. This method is preferred when complete substitution of the leaving groups on silicon is desired. gelest.com

Reverse Addition: The Grignard reagent is added to the silane. This is the preferred method for achieving partial substitution. gelest.com

In Situ Formation: The Grignard reagent is formed in the presence of the silane. This is useful when the Grignard reagent has limited stability or solubility. gelest.com

A significant advantage of the Grignard method is its tolerance for certain functional groups on the organic halide, although it is incompatible with acidic protons like those in water or alcohols. lkouniv.ac.intamu.edu

The synthesis of cyclohexyltriphenylsilane can be achieved using the Grignard reaction. A key example involves the reaction of cyclohexylmagnesium bromide with triphenylchlorosilane. acs.org The cyclohexyl Grignard reagent is prepared from bromocyclohexane (B57405) and magnesium metal in a suitable ether solvent. vaia.com This nucleophilic reagent then attacks the silicon atom of triphenylchlorosilane, displacing the chloride ion to form the desired this compound.

The reaction proceeds as follows:

C6H11Br + Mg -> C6H11MgBr C6H11MgBr + (C6H5)3SiCl -> (C6H5)3SiC6H11 + MgBrCl

Detailed studies on the synthesis of analogous aryltrialkoxysilanes have shown that reaction conditions, such as temperature, can be optimized to favor the formation of the desired monosubstituted product and minimize the formation of di- and tri-arylated byproducts. researchgate.net For instance, conducting the silylation at low temperatures (e.g., -30 °C to -78 °C) significantly improves the selectivity for mono-silylation. researchgate.net

Table 1: Examples of Grignard-Mediated Synthesis of Organosilanes

| Grignard Reagent | Silicon Substrate | Product | Yield (%) | Reference |

| Cyclohexylmagnesium bromide | Triphenylchlorosilane | This compound | N/A | acs.org |

| 3-Bromobiphenyl (as Grignard) | Trimethylchlorosilane | (Biphenyl-3-yl)trimethylsilane | 76 | scholaris.ca |

| p-(CH2=CH)C6H4MgCl | BrCH2CH2CH2Cl | p-(CH2=CH)C6H4CH2CH2CH2Cl | 80 | acs.org |

| Arylmagnesium reagents | Tetraethyl orthosilicate | Aryltriethoxysilane | Good | researchgate.net |

N/A: Data not available in the provided search results.

Organolithium Compound-Based Syntheses

Organolithium reagents (R-Li) are another class of powerful nucleophiles used for the formation of C-Si bonds. wikipedia.org Due to the highly polar nature of the C-Li bond, these reagents are generally more reactive than their Grignard counterparts. wikipedia.org They react readily with silicon halides and other electrophilic silicon species to form organosilanes. lkouniv.ac.inresearchgate.net

The synthesis using organolithium compounds follows a similar nucleophilic substitution mechanism as the Grignard reaction. They are particularly useful for synthesizing sterically hindered organosilanes and for reactions where Grignard reagents may be less effective. lkouniv.ac.in

An alternative strategy involves using a silyl (B83357) anion, such as triphenylsilyllithium ((C6H5)3SiLi), as the nucleophile. This reagent can be prepared by the cleavage of a Si-Si bond in hexaphenyldisilane (B72473) with lithium metal, or by the reaction of triphenylchlorosilane with lithium. Triphenylsilyllithium is a potent nucleophile that reacts with various electrophiles, including alkyl halides, to form C-Si bonds. acs.org

For example, the reaction of triphenylsilyllithium with an alkyl halide like cyclohexyl bromide would yield this compound:

((C6H5)3Si)2 + 2Li -> 2 (C6H5)3SiLi (C6H5)3SiLi + C6H11Br -> (C6H5)3SiC6H11 + LiBr

This approach is valuable for creating specific organosilane structures where the silicon-containing fragment acts as the nucleophile. Research has explored the cleavage of various ethers and reactions with acetals using triphenylsilyllithium. acs.org

Catalytic Approaches to Organosilane Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods, which offer advantages in terms of efficiency, selectivity, and atom economy. nih.govrsc.org For organosilane synthesis, catalytic hydrosilylation has emerged as a particularly powerful and versatile technique. pageplace.de

Hydrosilylation Reactions: Mechanism and Scope

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (alkene) or triple bond (alkyne). encyclopedia.pub This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H2PtCl6) being historically significant. pageplace.de However, catalysts based on other metals such as nickel, cobalt, and rhenium have also been developed. encyclopedia.puborganic-chemistry.orgresearchgate.net

The mechanism of hydrosilylation can vary depending on the catalyst and substrates. A widely accepted mechanism for many transition metal catalysts is the Chalk-Harrod mechanism. This involves:

Oxidative addition of the hydrosilane to the metal center.

Coordination of the unsaturated substrate (e.g., an alkene) to the metal complex.

Insertion of the alkene into the metal-hydride or metal-silyl bond.

Reductive elimination of the resulting organosilane product, regenerating the catalyst.

Hydrosilylation reactions are highly atom-economical, as all atoms from the reactants are incorporated into the product. encyclopedia.pub The reaction can be highly regioselective, often yielding either the Markovnikov or anti-Markovnikov addition product depending on the catalyst and reaction conditions. organic-chemistry.org

To synthesize a compound like this compound via this method, one would react triphenylsilane (B1312308) with cyclohexene (B86901) in the presence of a suitable catalyst.

(C6H5)3SiH + C6H10 -> (C6H5)3SiC6H11

The scope of hydrosilylation is broad, encompassing a wide range of alkenes, alkynes, and hydrosilanes with various functional groups. pageplace.deconicet.gov.ar Recent advancements have focused on developing more cost-effective and environmentally benign catalysts using earth-abundant metals. organic-chemistry.org

Table 2: Catalytic Hydrosilylation of Alkenes

| Alkene | Hydrosilane | Catalyst System | Product Type | Reference |

| Terminal Aliphatic Alkenes | Phenyl(dimethyl)silane | Iron-based chiral catalyst | Chiral Alkylsilanes | organic-chemistry.org |

| Styrene Derivatives | 1,1,3,3-Tetramethyldisiloxane (TMDS) | Nickel-pincer complex | Alkylsilanes | researchgate.net |

| Aldehydes | Dimethylphenylsilane | Cationic Rhenium Complex | Silyl ethers | encyclopedia.pub |

| Terminal Alkenes | Trichlorosilane | Triethylborane (initiator) | Anti-Markovnikov Alkylsilanes | organic-chemistry.org |

Metal-Catalyzed Hydrosilylation (e.g., Platinum Group Metals, Earth Alkaline Metals)

Metal-catalyzed hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a C=C double bond), is a primary method for synthesizing alkylsilanes. For decades, this field has been dominated by platinum group metals due to their high efficiency. However, the pursuit of more sustainable and cost-effective catalysts has led to the exploration of earth-abundant metals.

Platinum Group Metals: Complexes of platinum, rhodium, and ruthenium are highly effective for hydrosilylation. nih.gov For instance, platinum-based catalysts have been the industrial standard for producing organosilicon compounds. epfl.ch The general mechanism often involves the oxidative addition of the Si-H bond to the low-valent metal center, followed by alkene insertion into the metal-hydride bond and subsequent reductive elimination to yield the organosilane product. researchgate.net

Earth Alkaline Metals: More recently, catalysts based on earth alkaline metals such as calcium have emerged as viable, low-cost alternatives. nih.govspringernature.com Researchers have demonstrated that bis(triphenylsilyl)calcium, an ether adduct, can efficiently and regioselectively catalyze the hydrosilylation of activated C-C double bonds. rsc.org These main-group metal catalysts often operate via different mechanisms than their transition metal counterparts, sometimes involving Lewis base activation of the hydrosilane to form a pentacoordinate silicate (B1173343) intermediate, which facilitates hydrogen atom transfer. nih.govspringernature.com

Table 1: Comparison of Metal Catalysts in Hydrosilylation

| Catalyst Type | Metal Example | Typical Substrates | Key Characteristics | Reference |

|---|---|---|---|---|

| Platinum Group Metals | Platinum (Pt), Rhodium (Rh) | Unactivated Alkenes, Alkynes | High efficiency, industry standard, operates via Chalk-Harrod mechanism. | nih.govepfl.chresearchgate.net |

| Earth Alkaline Metals | Calcium (Ca) | Activated Alkenes (e.g., vinylarenes) | Earth-abundant, low-cost, can operate via Lewis base-catalyzed hydrogen atom transfer. | nih.govspringernature.comrsc.org |

Enantioselective Hydrosilylation

The creation of chiral organosilanes, particularly those with a stereogenic silicon center (Si-stereogenic), is a significant challenge in synthetic chemistry. rsc.orgchemrxiv.org Enantioselective hydrosilylation provides a direct, atom-economical route to these valuable compounds. acs.org This is typically achieved by employing a metal catalyst coordinated to a chiral ligand.

Rhodium-based catalysts have been particularly successful in this area. By using a commercially available chiral ferrocene-based phosphine-oxazoline ligand with a rhodium precursor, researchers have achieved highly efficient and enantioselective hydrosilylation of unactivated alkenes. chemrxiv.orgrsc.org This method delivers Si-stereogenic monohydrosilanes with excellent yields and enantioselectivities. chemrxiv.orgrsc.org The desymmetrization of prochiral dihydrosilanes is a key strategy, where the catalyst selectively facilitates the addition of one of the two Si-H bonds to the alkene, thereby creating the chiral center at the silicon atom. rsc.orgrsc.org

Palladium complexes featuring newly developed chiral phosphine (B1218219) ligands have also been used for the enantioselective hydrosilylation of 1,3-diynes, producing Si-stereogenic enynes with excellent enantiomeric excess (ee). rsc.org Furthermore, platinum-catalyzed enantioselective hydrosilylation of substrates like (Z)-1,2-diborylethylene has been used to prepare chiral 1,2-diboryl-1-silylalkanes, which are versatile building blocks for further transformations. nih.gov

Table 2: Examples of Enantioselective Hydrosilylation

| Metal Catalyst | Chiral Ligand Type | Substrate Class | Product Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Rhodium (Rh) | Ferrocene-based phosphine-oxazoline | Unactivated Alkenes | Si-stereogenic monohydrosilanes | up to 93% ee | rsc.org |

| Palladium (Pd) | Chiral Phosphine Ligand | 1,3-Diynes | Si-stereogenic enynes | up to >99% ee | rsc.org |

| Platinum (Pt) | Chiral Ligand | (Z)-1,2-diborylethylene | Chiral 1,2-diboryl-1-silylalkane | High | nih.gov |

| Rhodium (Rh) | Spirophosphite Ligands | α-arylenamides | Chiral β-silylated amides | up to 98:2 er | acs.org |

Transition Metal-Catalyzed Cross-Coupling Strategies for Silicon-Carbon Bond Formation

Cross-coupling reactions are a powerful tool for constructing C-Si bonds, offering an alternative to hydrosilylation and the reaction of organometallic reagents with silicon halides.

Nickel-Catalyzed Cross-Coupling with Silicon Nucleophiles

Nickel catalysis has emerged as a powerful method for forming C-Si bonds, particularly through the cross-coupling of silicon nucleophiles with alkyl electrophiles. researcher.lifenih.gov A significant breakthrough was the development of reactions that couple unactivated secondary and tertiary alkyl halides with silicon nucleophiles, a transformation that was previously elusive. nih.govorganic-chemistry.org

Using a simple, commercially available catalyst like NiBr₂·diglyme, these couplings can be achieved under remarkably mild conditions (e.g., -20 °C) without the need for an added ligand. nih.govorganic-chemistry.org The key to this success was the use of silylzinc halides as the nucleophilic coupling partner. nih.gov Mechanistic studies suggest that the reaction proceeds through a radical pathway for the cleavage of the carbon-halogen bond. nih.govorganic-chemistry.org This methodology is compatible with a wide array of functional groups and has been extended to the silylation of aryl sulfoxides and the decarbonylative silylation of arylamides. rsc.orgthieme-connect.com Dual photoredox/nickel catalysis has also been employed for the reductive C(sp²)–Si cross-coupling of aryl halides with chlorosilanes, using an organic reductant instead of stoichiometric metals. rsc.orgoaepublish.com

Palladium-Catalyzed Cross-Coupling of Organosilanes

Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, are a cornerstone of C-Si bond formation. organic-chemistry.org These reactions typically couple an organosilane with an organic halide. A classic challenge has been the relative inertness of the Si-C bond, which often necessitates activation with a fluoride (B91410) source, such as TBAF, to form a more reactive pentacoordinate siliconate species. nih.govuwindsor.ca

To overcome the "fluoride problem," significant research has focused on fluoride-free activation methods. acs.org A major advance in this area is the use of organosilanols and their corresponding silanolate salts as coupling partners. nih.govacs.org These reactions can proceed in the presence of mild Brønsted bases and are believed to involve a key intermediate with a Si-O-Pd linkage, which facilitates the crucial transmetalation step without requiring a pentacoordinate siliconate. nih.govacs.org Another important development is the silyl-Negishi reaction, which involves the palladium-catalyzed coupling of silyl halides with organozinc reagents. nih.govacs.orgorganic-chemistry.org This method, utilizing specialized phosphine ligands like DrewPhos, provides direct access to alkylsilanes and is effective for coupling both primary and secondary alkyl zinc halides. nih.govacs.org

Rhodium-Catalyzed Additions

Rhodium catalysts enable unique C-Si bond-forming reactions, including intramolecular carbosilylations. In one notable example, a Rh(I) catalyst was used to achieve the intramolecular cis-carbosilylation of alkynes. rsc.orgrsc.org This reaction involves the cleavage of a typically inert C(sp³)–Si bond within a trimethylsilyl (B98337) group of an 8-alkynyl naphthalene (B1677914) derivative. rsc.orgablesci.com The resulting organorhodium species then undergoes a cis-addition across the neighboring alkyne moiety, leading to the formation of complex silatricyclic compounds in good yields. rsc.orgrsc.org Computational studies suggest the reaction proceeds through an oxidative addition/reductive elimination pathway to cleave the C(methyl)–Si bond. acs.org This strategy demonstrates the potential of rhodium catalysis to activate strong bonds for the construction of intricate organosilicon frameworks. rsc.org

Biocatalytic Approaches to Carbon-Silicon Bond Formation

A revolutionary frontier in organosilane synthesis is the use of biocatalysis to forge C-Si bonds. While no enzyme is known to perform this reaction in nature, scientists have successfully engineered proteins to catalyze this "new-to-nature" transformation. nih.govnih.govchemistryworld.com

The pioneering work in this field utilized the heme protein cytochrome c from the bacterium Rhodothermus marinus. nih.gov Through directed evolution, the protein's catalytic activity was enhanced to facilitate carbene insertion into Si-H bonds under physiological conditions (in water, at neutral pH). nih.gov This biocatalytic method is highly chemo- and enantioselective, producing chiral organosilicon products with high turnover numbers and excellent enantiomeric purity (>95% ee). nih.govresearchgate.net The reaction can be performed using whole E. coli cells containing the engineered enzyme, offering a green and efficient route to valuable organosilicon molecules. nih.gov More recently, these biocatalysts have been immobilized in microfluidic packed-bed reactors for use in continuous flow processes, enhancing reusability and turnover numbers. researchgate.net This approach merges the synthetic power of organometallic chemistry with the unparalleled selectivity of enzymes.

Emerging and Specialized Synthetic Routes

The synthesis of complex organosilanes such as this compound and its analogs has evolved beyond classical methods, embracing novel strategies that offer greater efficiency, selectivity, and functional group tolerance. These emerging routes, including variations of direct industrial processes, the strategic use of radical intermediates, and specialized functional group transformations, are expanding the toolkit for creating tailored silicon-containing molecules.

Direct Synthesis (Müller-Rochow Process) and its Variations

The direct synthesis, widely known as the Müller-Rochow process, represents a cornerstone of industrial organosilicon chemistry. mdpi.comencyclopedia.pub Developed independently by Eugene G. Rochow and Richard Müller in the 1940s, this method facilitates the large-scale production of organosilanes, which are the fundamental monomers for the silicone industry. mdpi.comwikipedia.orgwikipedia.org It is estimated that approximately 90% of silicone monomers are produced via this process. encyclopedia.pub

The core of the Müller-Rochow process involves the reaction of elemental silicon with an organic halide, catalyzed by copper, typically within a fluidized bed reactor. wikipedia.orguni-wuppertal.de While a variety of alkyl halides can be used, the reaction with chloromethane (B1201357) is the most common, yielding a mixture of methylchlorosilanes. wikipedia.org The primary and most valuable product is dimethyldichlorosilane (Me₂SiCl₂), though other compounds like methyltrichlorosilane (B1216827) (MeSiCl₃) and trimethylsilyl chloride (Me₃SiCl) are also formed and separated via fractional distillation. wikipedia.orguni-wuppertal.de The industrial synthesis is highly sensitive to reaction conditions and the purity of the silicon. uni-wuppertal.de

Variations of the direct process have been explored to synthesize different types of organosilanes. mdpi.com This includes the use of other organohalides, such as chlorobenzene (B131634), to produce aryl-substituted silanes. encyclopedia.pubgoogle.com The reaction conditions, including temperature and the use of promoters, can be adjusted to influence the product distribution and reaction efficiency. Promoters like zinc and tin compounds can be added to enhance the activity and selectivity of the catalyst. uni-wuppertal.degoogle.com Furthermore, a variation of the direct synthesis can be used to produce alkoxysilanes by reacting silicon with alcohols, like methanol (B129727) or ethanol (B145695), in the presence of a copper catalyst. mdpi.com

Table 1: General Parameters of the Müller-Rochow Process and its Variations

| Parameter | Typical Conditions/Reagents | Notes |

|---|---|---|

| Silicon Purity | >97% | Purer silicon can lead to slower conversion, while lower purity yields unfavorable product mixtures. uni-wuppertal.de |

| Organic Halide | Chloromethane (CH₃Cl) | Most common reactant for industrial silicone production. wikipedia.orguni-wuppertal.de Other halides like chlorobenzene can be used. google.com |

| Catalyst | Copper | Often used as a finely ground blend or alloy with silicon. uni-wuppertal.de The mechanism is thought to involve a Cu₃Si intermetallic intermediate. wikipedia.org |

| Promoters | Zinc compounds (e.g., ZnCl₂), Tin compounds | Added in small quantities to increase catalyst activity and selectivity. uni-wuppertal.degoogle.com |

| Temperature | 250 - 350 °C | Optimal range for the reaction with chloromethane. wikipedia.orguni-wuppertal.degoogle.com |

| Pressure | 1 - 5 bar | The typical pressure range for the synthesis in fluidized bed reactors. wikipedia.orguni-wuppertal.de |

Silyl Radical Precursors in Carbon-Silicon and Carbon-Heteroatom Bond Forming Transformations

The formation of carbon-silicon (C-Si) and carbon-heteroatom bonds via silyl radical intermediates has become a powerful and versatile strategy in modern organosilane synthesis. rsc.orgresearchgate.net These methods often proceed under mild conditions and exhibit high selectivity, allowing for the construction of complex silicon-containing molecules that are otherwise difficult to access. nih.gov A variety of precursors have been developed to generate silyl radicals through different activation mechanisms, such as photochemical, electrochemical, or base-induced pathways. rsc.orgnih.gov

Key Silyl Radical Precursors and Generation Methods:

Hydrosilanes: Traditionally, silyl radicals are generated by hydrogen-atom abstraction from hydrosilanes. nih.gov Tris(trimethylsilyl)silane, (Me₃Si)₃SiH, is a well-known reagent used in radical-based reductions and hydrosilylation reactions. researchgate.netconicet.gov.ar

Silylboronates: The use of silylboronates as silyl radical precursors is a rapidly developing area. rsc.orgresearchgate.net These compounds can be activated photochemically, electrochemically, or with a base to generate silyl radicals for applications like the hydrosilylation of alkenes and alkynes. rsc.orgacs.org

Pentacoordinate Silylsilicates: Derived from Martin's spirosilane, these compounds can serve as silyl radical precursors under visible-light photocatalysis. acs.orgorganic-chemistry.orgnih.gov This strategy has been successfully applied to the hydrosilylation of a wide range of alkenes and alkynes, as well as the C-H silylation of heteroarenes. acs.orgorganic-chemistry.org

Chlorosilanes: While chlorosilanes are typically used as electrophiles, an electroreductive strategy allows for their use as silyl radical precursors. nih.gov This method involves the reductive cleavage of the strong Si-Cl bond at highly biased potentials to generate silyl radicals for alkene silylation reactions. nih.gov

Silacarboxylic Acids: Visible light-induced photocatalytic decarboxylation of silacarboxylic acids provides another route to silyl radicals. researchgate.netrsc.org These radicals can then engage in cross-coupling reactions to form C-Si bonds. rsc.org

These radical-based transformations are instrumental in forming not only C-Si bonds but also in facilitating the construction of C-heteroatom bonds, where the silyl radical plays a mediating role. rsc.org For instance, silyl radicals can mediate cross-coupling reactions between organic fluorides and amines. rsc.org The generation of α-amino radicals for subsequent C-C bond formation can also be initiated by silyl radicals in photocatalytic processes. acs.org

Table 2: Overview of Silyl Radical Precursors and Applications

| Precursor Type | Activation Method | Typical Application(s) |

|---|---|---|

| Hydrosilanes (e.g., (Me₃Si)₃SiH) | Hydrogen Atom Transfer (HAT) | Radical reductions, Hydrosilylation. researchgate.net |

| Silylboronates (e.g., PhMe₂Si-Bpin) | Photocatalysis, Electrochemistry, Base | Hydrosilylation of alkenes/alkynes, C-F bond activation. rsc.org |

| Pentacoordinate Silylsilicates | Visible-Light Photocatalysis | Hydrosilylation of alkenes/alkynes, C-H silylation. acs.orgorganic-chemistry.org |

| Chlorosilanes (e.g., R₃SiCl) | Electroreduction | Alkene disilylation, hydrosilylation, and allylic silylation. nih.gov |

Conversion of Silicon-Bonded Alkoxy to Diorganosilyl Groups

A specialized synthetic route in organosilicon chemistry involves the targeted conversion of silicon-bonded alkoxy groups into other functional moieties, such as diorganosilyl groups. This transformation is valuable for synthesizing specific structures like high-purity carbosiloxane dendrimers and modifying the properties of organosilicon compounds. google.com

A patented method details a high-yield process for converting Si-bonded alkoxy groups in an organosilicon compound to diorganosilyl groups with the general formula –O–SiR¹₂H. google.com The process involves two main steps:

Diorganosilylation Reaction: The starting alkoxy-functional organosilicon compound is reacted with an organodisiloxane, which has the general structure HR¹₂Si–O–SiR¹₂H (where R¹ is a monovalent hydrocarbyl group). google.com This reaction is conducted in an alcohol-containing acidic aqueous solution. google.com

Catalytic Treatment: The reaction product is subsequently treated with a sulfonic acid catalyst and a carboxylic acid. google.com

The reactivity of alkoxysilanes is fundamental to this process. The hydrolysis of alkoxy groups to form silanols (Si-OH) is the initial step in many sol-gel processes and silicone polymer syntheses. scispace.com These silanol (B1196071) groups are highly reactive and can condense with each other or with other hydroxyl-containing species to form stable siloxane (Si-O-Si) bonds. scispace.com The described conversion method leverages this inherent reactivity in a controlled manner to achieve a specific structural transformation rather than simple polymerization. google.com

Reactivity Profiles and Reaction Mechanisms of Cyclohexyltriphenylsilane Derivatives

Silicon-Carbon Bond Reactivity and Cleavage

The silicon-carbon (Si-C) bond, while generally stable, possesses unique characteristics that make it susceptible to cleavage under specific conditions. Compared to a typical carbon-carbon bond, the Si-C bond is longer and weaker. wikipedia.org Furthermore, due to the difference in electronegativity between silicon (1.90) and carbon (2.55), the bond is polarized towards the carbon atom. wikipedia.org This polarization makes the silicon atom electrophilic and a target for nucleophilic attack. wikipedia.org

Nucleophilic Attack on Silicon

The susceptibility of the silicon atom to nucleophilic attack is a cornerstone of organosilicon chemistry. wikipedia.org Nucleophiles can attack the silicon center, leading to the formation of a pentacoordinate intermediate. chem-station.com This process is significantly easier at silicon than at a corresponding carbon atom. lkouniv.ac.in Strong nucleophiles, particularly those with a high affinity for silicon such as fluoride (B91410), chloride, and oxygen-based nucleophiles, can readily initiate the cleavage of the Si-C bond. wikipedia.orglkouniv.ac.in The high energy of the resulting silicon-oxygen or silicon-fluoride bond provides a strong thermodynamic driving force for these reactions. wikipedia.orgrsc.org

The general mechanism for nucleophilic attack at the silicon atom in a compound like cyclohexyltriphenylsilane can be depicted as follows:

Step 1: Nucleophilic Addition. A nucleophile (Nu⁻) attacks the electrophilic silicon atom, forming a transient, pentacoordinate silicate (B1173343) species.

Step 2: Pseudorotation (optional). The pentacoordinate intermediate may undergo pseudorotation to place the leaving group in an axial position, which is favorable for cleavage.

Step 3: Leaving Group Departure. The carbon group (in this case, the cyclohexyl anion or a protonated equivalent) is expelled, breaking the Si-C bond.

The rate and feasibility of this attack are influenced by the nature of the nucleophile and the substituents on the silicon atom. The three phenyl groups in this compound exert significant steric hindrance, which can modulate the rate of nucleophilic attack compared to less hindered silanes.

Desilylation Strategies (e.g., Fluoride-Mediated)

Desilylation, the removal of a silyl (B83357) group, is a crucial reaction in syntheses where silyl groups are used as protecting groups or auxiliaries. The most common and effective method for cleaving the robust Si-C bond in triphenylsilyl compounds is through the use of fluoride ions. vanderbilt.eduacs.orgthieme-connect.de The exceptional strength of the silicon-fluoride (Si-F) bond (bond dissociation energy of ~590 kJ mol⁻¹) makes fluoride an excellent nucleophile for this purpose. rsc.org

Common fluoride sources used for desilylation include:

Tetrabutylammonium (B224687) fluoride (TBAF) libretexts.orggelest.com

Hydrogen fluoride (HF), often in a complex with pyridine (B92270) (HF-Py) or triethylamine (B128534) (HF-NEt₃) libretexts.orgsciendo.com

Potassium fluoride (KF) sciendo.com

Cesium fluoride (CsF) nih.gov

The reaction with TBAF in a solvent like tetrahydrofuran (B95107) (THF) is a widely used protocol. gelest.com The fluoride ion attacks the silicon atom, leading to the irreversible cleavage of the Si-C bond and formation of cyclohexyl anion (which is subsequently protonated by the solvent or during workup) and triphenylfluorosilane. vanderbilt.eduacs.org This process is generally clean and high-yielding. acs.org For example, the triphenylsilyl group can be efficiently removed from carborane structures using fluoride, which facilitates the synthesis of heterodisubstituted products in higher yields than direct methods. vanderbilt.edunih.gov

| Desilylation Agent | Typical Conditions | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to room temperature | Most common; can be basic, requiring buffering for base-sensitive substrates. chem-station.comlibretexts.org |

| Hydrogen Fluoride-Pyridine (HF•Py) | THF, 0 °C to room temperature | Often used for selective deprotection of different silyl ethers. gelest.com |

| Cesium Fluoride (CsF) | DMF or THF, room temperature to elevated temperatures | Highly effective, particularly for sterically hindered silyl groups. nih.gov |

| Potassium Fluoride (KF) | Methanol (B129727) or with a crown ether | Milder and less expensive option. sciendo.com |

Role of the Triphenylsilyl Moiety in Directing Reactions

The triphenylsilyl group is not merely a passive spectator in a molecule. Its electronic properties and sheer bulk can significantly influence the outcome of reactions at nearby functional groups, offering a powerful tool for controlling selectivity.

Stereoselective and Regioselective Transformations

The steric demand of the triphenylsilyl group can direct incoming reagents to attack a molecule from the less hindered face, thereby controlling the stereochemistry of the product. This principle is widely applied in organic synthesis. While specific examples involving this compound are not extensively documented, the directing effect of bulky silyl groups is a well-established concept. chem-station.com For instance, in reactions involving additions to adjacent double bonds or carbonyl groups, the triphenylsilyl group can effectively block one face of the molecule, leading to high diastereoselectivity.

Similarly, the electronic nature of the silyl group can influence regioselectivity. In electrophilic aromatic substitution, a silyl group can direct incoming electrophiles. More significantly, the triphenylsilyl group can be used to control the regioselectivity of reactions on complex scaffolds. For example, in the chemistry of pyridynes, a transient and highly reactive intermediate, the strategic placement of a silyl group can influence the position of nucleophilic attack, leading to the formation of specific isomers of substituted pyridines. nih.gov This control is crucial for building complex, highly substituted aromatic systems that would be difficult to access otherwise. nih.gov

Beta-Silyl Effect in Carbocation Stabilization

One of the most significant electronic contributions of a silyl group is the β-silyl effect, which is the stabilization of a positive charge on a carbon atom that is beta (β) to the silicon atom. wikipedia.org This stabilization arises from hyperconjugation, where the electrons in the C-Si σ-bond overlap with the empty p-orbital of the adjacent carbocation. wikipedia.orgbaranlab.org This orbital overlap delocalizes the positive charge, lowering the energy of the carbocationic intermediate or transition state.

This effect can lead to dramatic rate enhancements in reactions that proceed through a carbocationic intermediate, such as solvolysis reactions. acs.org The stabilizing effect of a β-silyl group can increase reaction rates by a factor of up to 10¹². acs.org This phenomenon is crucial in controlling the pathways of elimination and rearrangement reactions. For instance, the β-silyl effect can promote the formation of a specific alkene isomer during an elimination reaction, as the transition state leading to the more stable carbocation is favored. The stabilization is highly dependent on the geometry, requiring a near anti-periplanar arrangement between the C-Si bond and the developing p-orbital for maximum overlap. wikipedia.org

| Effect | Description | Consequence |

| Stereodirection | The bulky triphenylsilyl group blocks one face of the molecule. | Directs attack of reagents to the opposite, less hindered face, controlling stereochemistry. |

| Regiodirection | Electronic and steric properties influence the position of attack on a molecule. | Enables selective functionalization at a specific position, for example in pyridyne chemistry. nih.gov |

| β-Silyl Effect | Stabilization of a positive charge on the β-carbon through hyperconjugation. wikipedia.org | Accelerates reactions involving carbocation intermediates and directs the outcome of eliminations. acs.org |

Applications as Protecting Groups in Complex Organic Synthesis

A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions, and which can be removed later to reveal the original functional group. organic-chemistry.org The triphenylsilyl group, due to its steric bulk and predictable reactivity, serves as an effective protecting group, particularly for alcohols, forming triphenylsilyl ethers. vanderbilt.edulibretexts.org

The use of the triphenylsilyl group as a protecting agent offers several advantages:

Stability: Triphenylsilyl ethers are generally robust and stable to a wide range of reaction conditions, including many that are basic, nucleophilic, or involve certain oxidizing and reducing agents. vanderbilt.edu

Ease of Introduction: They can be readily prepared by reacting an alcohol with triphenylsilyl chloride in the presence of a weak base like imidazole (B134444) or pyridine. chem-station.com

Clean Removal: As discussed, they can be cleanly and selectively removed under mild conditions using fluoride ions, which is orthogonal to the cleavage conditions for many other types of protecting groups. vanderbilt.eduacs.orguwindsor.ca

Crystallinity and Detection: The presence of the three phenyl rings often imparts crystallinity to derivatives, which can facilitate purification by recrystallization. vanderbilt.eduacs.org Additionally, the phenyl groups make the compounds UV-active, allowing for easy visualization by TLC and monitoring during chromatography. vanderbilt.eduacs.org

Orthogonal Protection Strategies

In the synthesis of complex molecules with multiple reactive functional groups, such as oligosaccharides, orthogonal protection strategies are critical. bham.ac.uk This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications at different sites within the molecule. bham.ac.uknumberanalytics.com Silyl ethers are integral to these strategies due to the tunable stability of the silicon-oxygen bond, which is influenced by the steric bulk and electronic properties of the substituents on the silicon atom. numberanalytics.comtotal-synthesis.com

The stability of various silyl ethers to hydrolysis conditions can vary significantly, allowing for their selective deprotection. total-synthesis.com For instance, less sterically hindered silyl ethers like trimethylsilyl (B98337) (TMS) can be cleaved under mild acidic conditions that leave bulkier groups, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), intact. total-synthesis.com The cyclohexyltriphenylsilyl group, by virtue of its significant steric hindrance, provides a highly stable protecting group. This stability places it at the upper end of the reactivity scale, making it suitable as a "permanent" protecting group during a multi-step synthesis, only to be removed at a later stage under more forcing conditions, typically with a strong fluoride source like tetrabutylammonium fluoride (TBAF). libretexts.orgchemistrysteps.com This differential stability is the foundation of its use in orthogonal strategies, where it can coexist with more labile groups like TMS or benzyl (B1604629) ethers, which can be removed independently. numberanalytics.comnumberanalytics.com

Table 1: Relative Stability of Common Silyl Ether Protecting Groups

| Silyl Ether Group | Abbreviation | Relative Stability to Acid Hydrolysis | Common Deprotection Reagents |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 (Least Stable) | Mild Acid (e.g., Acetic Acid), K₂CO₃/Methanol |

| Triethylsilyl | TES | ~64 | Mild Acid, Fluoride Ion |

| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 | Fluoride Ion (TBAF), Stronger Acid (e.g., TFA) |

| Triisopropylsilyl | TIPS | ~700,000 | Fluoride Ion (TBAF), Strong Acid |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | Fluoride Ion (TBAF) |

| Cyclohexyltriphenylsilyl | - | Very High (Comparable to or greater than TBDPS) | Fluoride Ion (TBAF) |

Data is based on relative rates and general chemical principles. total-synthesis.com

Influence on Reactivity and Selectivity in Glycosylations

The formation of glycosidic bonds is a pivotal reaction in carbohydrate chemistry, and its outcome is highly sensitive to the nature of the protecting groups on the glycosyl donor and acceptor. numberanalytics.comrsc.org Silyl ethers, including derivatives of this compound, exert profound steric and electronic effects that can control both the reactivity and stereoselectivity of the glycosylation. beilstein-journals.org

Protecting groups influence the reactivity of a glycosyl donor by modulating the electron density at the anomeric center. Electron-donating groups, such as ethers, "arm" the donor, making it more reactive. In contrast, electron-withdrawing groups like esters "disarm" it. Silyl ethers are generally considered to be electron-donating and thus lead to highly reactive or "armed" glycosyl donors. beilstein-journals.org In some cases, heavily silylated donors are termed "superarmed" because they can glycosylate even disarmed acceptors with high efficiency. beilstein-journals.org

The stereochemical outcome of a glycosylation (whether an α- or β-linkage is formed) is also heavily influenced by bulky silyl groups. rsc.org A large protecting group at the C2 position can block one face of the sugar ring, directing the incoming glycosyl acceptor to the opposite face. Furthermore, bulky silyl groups can lock the pyranose ring into a specific conformation, which can pre-organize the molecule for a highly selective reaction. For example, bulky silyl groups have been shown to favor the formation of α-glycosides by shielding the equatorial position for attack. researchgate.net The significant steric bulk of the cyclohexyltriphenylsilyl group would be expected to play a decisive role in directing the stereochemical course of glycosylation reactions in a similar manner to other bulky groups like TBDPS. numberanalytics.com

Protection of Alcohols

One of the most fundamental applications of silyl derivatives in organic synthesis is the protection of the hydroxyl group. libretexts.orgchemistrysteps.com Alcohols are often protected as silyl ethers to prevent their acidic proton from interfering with basic reagents (like Grignard or organolithium reagents) or to prevent their nucleophilic oxygen from reacting with electrophiles. libretexts.org

The formation of a cyclohexyltriphenylsilyl ether involves the reaction of an alcohol with cyclohexyltriphenylsilyl chloride in the presence of a base. chemistrysteps.com A common base is imidazole or triethylamine, which serves to neutralize the hydrochloric acid byproduct and catalyze the reaction. libretexts.orglibretexts.org

The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom. libretexts.org Despite the steric hindrance at the silicon center, this SN2-like reaction is feasible because silicon is a third-row element with longer Si-C bonds, which reduces steric crowding compared to an analogous tertiary carbon center. chemistrysteps.comlibretexts.org

The resulting cyclohexyltriphenylsilyl ether is robust and stable to a wide range of reaction conditions, including oxidation, reduction, and organometallic reagents. libretexts.org Deprotection to regenerate the alcohol is typically achieved by treatment with a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), which exploits the exceptionally high strength of the silicon-fluorine bond. chemistrysteps.com

Participation in Specific Transformations

Beyond their role as protecting groups, derivatives of this compound can participate in a variety of specific chemical reactions, leveraging their unique electronic and steric properties.

Reactions of Silyl Enol Ethers

Silyl enol ethers are versatile reactive intermediates in organic synthesis, serving as enolate equivalents. sioc-journal.cn A cyclohexyltriphenylsilyl enol ether can be prepared by reacting an enolizable ketone or aldehyde with cyclohexyltriphenylsilyl chloride and a suitable base. organic-chemistry.org These intermediates are valuable for forming carbon-carbon bonds.

Key reactions involving silyl enol ethers include:

Mukaiyama Aldol Addition: A Lewis acid-catalyzed reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Alkylation: Reaction with strong electrophiles, such as tertiary alkyl halides, in the presence of a Lewis acid. organic-chemistry.org

Hydrolysis: Conversion back to the parent carbonyl compound upon treatment with aqueous acid. organic-chemistry.org

The choice of the silyl group can influence the stability and reactivity of the silyl enol ether, although its role in these subsequent reactions is primarily that of a stable carrier for the enolate.

Reagents in Difluoromethylation Reactions

The introduction of a difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry. Various reagents have been developed for nucleophilic, electrophilic, and radical difluoromethylation. However, based on available scientific literature, this compound and its derivatives are not commonly employed as reagents in difluoromethylation reactions. The field is dominated by specialized reagents designed to deliver the "CF₂H" moiety or its synthetic equivalents.

Use in Carborane Chemistry as a Protecting Group

In the specialized field of carborane chemistry, protecting groups are essential for achieving selective functionalization of the carborane cage. Research has demonstrated the utility of the triphenylsilyl group as an effective protecting group for the C-H vertices of p-carboranes. nih.govvanderbilt.edu This strategy allows for the synthesis of heterodisubstituted p-carboranes with higher yields than would be obtained through non-selective, statistical methods. nih.gov

In this context, the triphenylsilyl group serves as a temporary blocking group. vanderbilt.edu It is introduced to one of the carbon atoms of the p-carborane (B1425697) cage, allowing for chemical modification at the other C-H position. nih.gov The triphenylsilyl-protected carborane derivatives are often crystalline and UV-active, which simplifies their handling and purification. vanderbilt.edu A key advantage of the triphenylsilyl group is its stability to the strongly basic conditions (e.g., organolithium reagents) used for functionalizing the second carborane carbon. vanderbilt.edu Following the desired transformation, the triphenylsilyl group is efficiently and cleanly removed using a fluoride source to yield the monosubstituted carborane, which can then be further elaborated. nih.govvanderbilt.edu This methodology significantly improves the controlled, stepwise synthesis of complex carborane derivatives. nih.gov

Advanced Research Applications and Future Directions

Development of Novel Catalytic Systems Utilizing Bulky Silyl (B83357) Ligands

The design of ligands is a cornerstone of transition-metal catalysis, and bulky silyl ligands have emerged as a pivotal class for enhancing reactivity and selectivity. sioc-journal.cnrsc.org The steric and electronic properties of ligands like cyclohexyltriphenylsilane play a crucial role in the efficacy of catalytic systems. sioc-journal.cn The unique σ-donating characteristics and the significant trans-effects of silyl ligands are instrumental in improving the performance of various catalytic reactions. sioc-journal.cnrsc.org

Bulky silyl groups on a metal center can create a specific steric environment that influences substrate binding and product formation, often leading to higher selectivity. This is particularly valuable in reactions involving C-H functionalization, where controlling which C-H bond reacts is a significant challenge. sioc-journal.cn The development of catalysts incorporating these ligands aims to leverage these properties to achieve previously difficult transformations with greater efficiency. Research in this area focuses on understanding how the architecture of the silyl ligand dictates the outcome of the catalytic cycle, with the goal of designing more robust and selective catalysts for a range of applications, from small molecule activation to complex organic synthesis. rsc.org

Below is a table summarizing the influence of ligand properties on catalytic reactions, a principle that applies to systems using bulky silyl ligands like this compound.

| Ligand Property | Influence on Catalysis | Potential Outcome |

| Steric Bulk | Controls access of substrates to the metal center; influences coordination geometry. | Increased regioselectivity and stereoselectivity; stabilization of reactive intermediates. |

| σ-Donating Ability | Increases electron density on the metal center. | Enhanced oxidative addition rates; stabilization of high-oxidation-state metal centers. |

| Trans-Effect | Labile a ligand positioned trans to the silyl group. | Facilitates substrate binding and product release; can accelerate catalytic turnover. |

Strategies for Enantioselective Synthesis Facilitated by Silyl Groups

Achieving high levels of enantioselectivity is a primary goal in modern organic synthesis, particularly for producing pharmaceuticals and bioactive molecules. openstax.org Silyl groups, especially bulky ones, are increasingly used as powerful tools to control the stereochemical outcome of reactions. nih.gov The steric hindrance provided by a group like cyclohexyltriphenylsilyl can effectively shield one face of a molecule, directing an incoming reagent to the opposite face and thereby creating a chiral center with high fidelity. nih.govuwindsor.ca

One successful strategy involves using bulky silyl ethers as protecting groups for hydroxyl functionalities. nih.gov In asymmetric reduction reactions, for instance, the size of the silyl ether can be the dominant factor in achieving good diastereoselectivity. nih.gov Furthermore, the field of organocatalysis has seen the development of methods for the asymmetric synthesis of Si-stereogenic silyl ethers, where the silicon atom itself is the chiral center. nih.govacs.org In these systems, bulky substituents on the silicon are essential for creating a stable and configurationally defined stereocenter. researchgate.net The development of chiral ligands for transition metal-catalyzed enantioselective silylation of C-H bonds represents another frontier, allowing for the direct installation of chiral silicon-containing moieties into simple starting materials. snnu.edu.cn

The following table presents examples of enantioselective methods where silyl groups play a key role.

| Reaction Type | Chiral Influence | Key Reagents/Catalysts | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.) |

| Desymmetrization of bis(methallyl)silanes | Organocatalytic C-C bond formation | Imidodiphosphorimidate (IDPi) catalysts, phenols | Up to 97:3 e.r. nih.govacs.org |

| Asymmetric Reduction of β-keto Ester | Steric bulk of silyl protecting group | NaBH₄/L-tartaric acid | >95% diastereomeric ratio nih.gov |

| Catalytic Enantioselective Reduction | Chiral oxazaborolidine catalyst | (S)-oxazaborolidine | High enantioselectivity organic-chemistry.org |

| Michael Reaction of Silyl Ketene Imines | Chiral N,N′-dioxide–Co(II) complex | 1-acrylpyrazoles | High enantioselectivity acs.org |

Integration into Materials Science (Focus on research into precursor synthesis/reactions, not final material properties)

Organosilicon compounds are fundamental building blocks for a wide array of advanced materials, including silicones, resins, and hybrid polymers. researchgate.netresearchgate.net The synthesis of well-defined organosilicon precursors is the critical first step in controlling the properties of the final materials. researchgate.net this compound, with its robust chemical nature, is an exemplary precursor for creating novel organosilicon materials. researchgate.netresearchgate.net

Precursors for Advanced Organosilicon Materials

The synthesis of precursors for organosilicon materials often begins with foundational reactions like the Müller–Rochow direct process, which produces organochlorosilanes. mdpi.com These chlorosilanes can then be derivatized to introduce a variety of organic functionalities. Silacarboxylic acids have also been developed as stable, easily prepared precursors that can generate silyl radicals under photoinduced conditions for further reactions. nih.gov Research in this area focuses on creating precursors with tailored reactivity. For example, the synthesis of 2-silylaryl triflates provides access to cyclic organosilicon compounds through palladium-catalyzed reactions that proceed via C–H and C–Si bond activations. oup.comoup.com These cyclic structures are promising candidates for optoelectronic and biologically active materials. oup.com The development of synthetic methods for ordered 3D siloxane-silsesquioxane reticular materials from organodichlorosilane precursors further highlights the importance of precursor chemistry in designing materials with specific network structures. mdpi.com

Green Chemistry Approaches in Organosilicon Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry to reduce environmental impact. researchgate.netresearchgate.net In organosilicon chemistry, this involves developing alternatives to traditional methods that often use hazardous reagents and generate significant waste. mdpi.comcollege-de-france.fr

Environmentally Benign Synthetic Methodologies

A major focus of green organosilicon chemistry is the move away from chlorine-based processes. researchgate.netmdpi.com The traditional direct process for making organosilanes uses organic chlorides and generates environmentally harmful byproducts. mdpi.com A greener alternative is the direct, chlorine-free synthesis using alcohols, which offers a more sustainable pathway to alkoxysilanes, key industrial intermediates. researchgate.netmdpi.com Other green approaches include:

Catalytic Processes: Replacing stoichiometric reagents with catalysts minimizes waste and improves atom economy. college-de-france.frupenn.edu This includes using organocatalysts, which are often biodegradable and low-cost. derpharmachemica.comacademie-sciences.fr

Microwave-Assisted Synthesis: Combining heterogeneous catalysis with microwave irradiation can significantly shorten reaction times and improve energy efficiency in the synthesis of complex molecules like heterocycles. rsc.org

Use of Benign Solvents and Reagents: Employing natural reagents, such as lemon juice, as catalysts and using water or ethanol (B145695) as solvents represents a significant step towards sustainable synthesis. derpharmachemica.com

Process Coupling: Designing processes where an exothermic reaction is coupled with an endothermic one, such as the dehydrogenation of cyclohexanol (B46403) and the hydrogenation of furfural (B47365) over the same catalyst, can lead to better energy efficiency and hydrogen utilization. rsc.org

The table below contrasts traditional and green approaches in organosilicon synthesis.

| Aspect | Traditional Approach | Green Chemistry Approach |

| Starting Materials | Often uses organic chlorides (e.g., methyl chloride). mdpi.com | Utilizes alcohols or other chlorine-free reagents. researchgate.netmdpi.com |

| Catalysis | May use stoichiometric or toxic reagents (e.g., tin hydrides). college-de-france.fr | Employs efficient metal or organocatalysts in small amounts; biocatalysis. college-de-france.frupenn.edu |

| Byproducts | Can generate significant amounts of hazardous waste. mdpi.com | Aims for high atom economy with minimal and non-toxic byproducts. college-de-france.fr |

| Energy/Solvents | Conventional heating; use of volatile organic solvents. | Microwave-assisted reactions; use of benign solvents like water or biomass-derived solvents. college-de-france.frrsc.org |

Unexplored Reactivity and Synthetic Potential of this compound

While the utility of bulky silyl groups is well-established in certain areas, the full synthetic potential of this compound remains an active area of investigation. Much of the known chemistry focuses on the reactivity of the silicon center or the properties imparted by the entire silyl group. The unique combination of a flexible, saturated cyclohexyl ring with rigid, aromatic phenyl groups suggests several avenues for future research.

One area of potential is the selective functionalization of the cyclohexyl C-H bonds, using the triphenylsilyl moiety as a large, sterically directing group to control regioselectivity. The development of transition-metal-catalyzed C-H functionalization reactions could unlock novel transformations at this otherwise unreactive ring system. sioc-journal.cn Furthermore, the generation of silyl radicals from precursors like silacarboxylic acids opens up possibilities for radical-based additions and transformations involving this compound. nih.gov Its significant steric bulk may also make it a suitable component for Frustrated Lewis Pair (FLP) chemistry, where the prevention of dative bond formation between a bulky Lewis acid and base enables the activation of small molecules. nih.gov Exploring its behavior in electrochemical synthesis could also reveal new pathways for generating reactive silyl intermediates under mild, electricity-driven conditions. rsc.org Future work will likely focus on uncovering these novel reaction pathways and applying them to the synthesis of complex molecular architectures and new materials. numberanalytics.com

Emerging Roles in Interdisciplinary Research (e.g., bio-inspired Carbon-Silicon bond formation)

The field of bio-inspired chemistry seeks to mimic nature's efficient and selective enzymatic processes to develop novel synthetic methodologies. A significant area of interest within this field is the formation of carbon-silicon bonds, a transformation that is not known to occur naturally but holds immense potential for the creation of new materials and pharmaceuticals.

While specific studies detailing the use of this compound in bio-inspired C-Si bond formation are not prominent in current literature, its potential can be inferred from related research. For instance, the development of silylboranes as precursors for C-Si bond formation reactions highlights the importance of sterically hindered and functionally diverse silanes. The synthesis of various trialkylsilylboranes, which can act as silyl anion equivalents, has been achieved through catalytic processes, demonstrating a pathway for creating C-Si bonds. Although not directly involving this compound, these studies underscore the principle that tailored silane (B1218182) structures are crucial for advancing such synthetic methods.

Future research could explore the use of this compound as a bulky and sterically demanding reagent in catalytic systems designed to mimic enzymatic selectivity. Its three-dimensional structure could influence the stereoselectivity of C-Si bond forming reactions, a key aspect of bio-inspired catalysis. The phenyl groups can be functionalized to tune the electronic properties of the silicon center, potentially enhancing its reactivity or allowing it to participate in novel catalytic cycles.

Furthermore, interdisciplinary research efforts are increasingly focusing on the development of new functionalization methods. For example, iridium-catalyzed silylation of diborons has been a subject of study, though limitations exist in the synthesis of sterically hindered trialkylsilylboranes. This gap presents an opportunity for compounds like this compound to be investigated as substrates or catalysts in developing more general and effective synthetic methods for silylboranes, which are valuable intermediates.

The table below outlines potential research directions for this compound in the context of interdisciplinary research, based on analogous studies in the field.

| Research Direction | Potential Role of this compound | Rationale |

| Catalyst Ligand | As a bulky ligand in transition metal catalysis for C-H silylation. | The steric bulk of the cyclohexyl and phenyl groups could enhance selectivity in C-H activation and functionalization. |

| Silylating Agent | As a sterically demanding silylating agent in reductive coupling reactions. | The unique steric profile could lead to novel reactivity and product distributions in the formation of C-Si bonds. |

| Precursor for Silyl Radicals | In photochemical or electrochemical reactions to generate a cyclohexyltriphenylsilyl radical. | Silyl radicals can participate in a variety of bond-forming reactions, and the specific structure of this radical could offer unique synthetic advantages. |

| Bio-inspired Catalysis Mimic | As a structural model to probe the active sites of hypothetical silicon-incorporating enzymes. | Its well-defined structure could help in designing synthetic catalysts that mimic the selective environments of metalloenzymes. |

While the direct application of this compound in bio-inspired C-Si bond formation remains a prospective area of research, its chemical nature positions it as a compound of interest for future investigations at the intersection of organic synthesis, materials science, and biochemistry.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing cyclohexyltriphenylsilane in laboratory settings?

Answer:

Synthesis typically involves reacting triphenylsilane with cyclohexylmagnesium bromide under inert conditions. Purification is achieved via recrystallization or column chromatography. Characterization requires:

- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm molecular structure and purity.

- FT-IR to identify Si-C and Si-Ph bond vibrations (e.g., peaks near 1,100–1,250 cm⁻¹).

- Mass spectrometry for molecular ion confirmation.

Experimental design should include controls (e.g., reaction temperature, solvent choice) to optimize yield .

Advanced: How can computational methods (e.g., DFT) elucidate the reaction mechanisms involving this compound in organocatalytic systems?

Answer:

Density Functional Theory (DFT) simulations can model transition states and electron density maps to identify key intermediates. Steps include:

Optimizing geometries of reactants/products using software like Gaussian.

Calculating activation energies for proposed pathways.

Validating computational results with experimental kinetic data.

This approach resolves ambiguities in mechanistic studies, particularly in Si-centered reactivity .

Basic: What experimental designs are recommended to assess the thermal stability of this compound under varying conditions?

Answer:

Use thermogravimetric analysis (TGA) to measure decomposition temperatures under controlled atmospheres (N₂ vs. O₂). Pair with Differential Scanning Calorimetry (DSC) to detect phase transitions or exothermic events. Document heating rates (e.g., 10°C/min) and sample mass consistency to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

Answer:

- Systematic replication : Control variables like solvent polarity, catalyst loading, and substrate ratios.

- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or trends.

- In-situ spectroscopic monitoring (e.g., Raman) to track real-time reaction progress.

Addressing these factors clarifies whether discrepancies arise from methodological differences or intrinsic compound behavior .

Basic: What strategies can identify the role of this compound in stabilizing reactive intermediates during organometallic reactions?

Answer:

- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) to detect transient species.

- Kinetic isotope effects : Compare reaction rates with deuterated analogs to infer intermediate stability.

- Single-crystal X-ray diffraction to structurally characterize isolated intermediates .

Advanced: Which advanced spectroscopic techniques are optimal for probing the electronic properties of this compound in hybrid materials?

Answer:

- X-ray Absorption Spectroscopy (XAS) : Reveals local electronic environment around Si atoms.

- Solid-state NMR : Provides insights into Si coordination geometry in amorphous or crystalline matrices.

- UV-vis-NIR spectroscopy : Tracks charge-transfer interactions in composite systems.

Cross-correlate data with computational models (e.g., TD-DFT) for validation .

Basic: How can solubility parameters of this compound be experimentally determined for solvent selection?

Answer:

Apply the Hansen Solubility Parameters (HSP) method:

Test solubility in solvents with known δD, δP, δH values.

Use turbidimetry or dynamic light scattering to identify solubility boundaries.

Calculate HSP via regression analysis.

This guides solvent choice for reactions or material processing .

Advanced: What methodologies validate proposed degradation pathways of this compound in environmental matrices?

Answer:

- LC-MS/MS : Identifies degradation products with high sensitivity.

- Isotopic labeling (e.g., ¹³C-Si): Tracks bond cleavage sites.

- Ecotoxicity assays : Correlate degradation intermediates with biological impacts.

Combine with QSAR models to predict long-term environmental fate .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Use explosion-proof equipment due to flammability risks.

- Static discharge prevention : Ground containers and use conductive tools.

- PPE : Nitrile gloves, safety goggles, and fume hoods for ventilation.

Refer to SDS guidelines for spill management and waste disposal .

Advanced: How can kinetic studies optimize this compound’s role in asymmetric catalysis?

Answer:

- Initial rate method : Vary substrate concentrations to determine rate laws.

- Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) to infer transition states.

- Chiral HPLC : Monitor enantiomeric excess to link kinetics with stereoselectivity.

Pair with in-situ IR to detect catalyst-substrate interactions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.